molecular formula C22H23NO4 B584486 JWH 250 N-pentanoic acid metabolite CAS No. 1379604-65-5

JWH 250 N-pentanoic acid metabolite

Cat. No. B584486
M. Wt: 365.429
InChI Key: ZJUJIZZOEBFIKY-UHFFFAOYSA-N
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Description

JWH 250 N-pentanoic acid metabolite is a compound with the systematic name 5-[3-[2-(2-Methoxyphenyl)acetyl]indol-1-yl]pentanoic acid . It is expected to be a metabolite of JWH 250 that would be detectable both in serum and in urine .


Synthesis Analysis

JWH 250 is a cannabimimetic indole that is structurally and functionally related to JWH 015 and JWH 018 . The N-pentanoic acid metabolite is expected to be a metabolite of JWH 250 .


Molecular Structure Analysis

The molecular formula of JWH 250 N-pentanoic acid metabolite is C22H23NO4 . The InChI code is InChI=1S/C22H23NO4/c1-27-21-11-5-2-8-16(21)14-20(24)18-15-23(13-7-6-12-22(25)26)19-10-4-3-9-17(18)19/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,25,26) .


Physical And Chemical Properties Analysis

The boiling point of JWH 250 N-pentanoic acid metabolite is predicted to be 589.5±40.0 °C, and its density is predicted to be 1.18±0.1 g/cm3 . Its solubility in DMF is 30 mg/ml, in DMF:PBS (pH 7.2) (1:1) is 0.5 mg/ml, and in DMSO is 20 mg/ml .

Scientific Research Applications

  • Doping Control in Equine Sports : Research has developed and validated a doping control method to confirm the presence of JWH 250 metabolites, including JWH-250 N-pentanoic acid, in equine urine. This method is crucial for enforcing doping regulations in equine sports governed by bodies like the Association of Racing Commissioners International and the Fédération Équestre Internationale (You et al., 2018).

  • Pharmacokinetics and Toxicology : Studies on JWH-018, a related synthetic cannabinoid, have investigated its pharmacokinetics and metabolites, including the pentanoic acid metabolite. This research is vital for understanding the adverse effects and potential toxicity of synthetic cannabinoids (Toennes et al., 2017).

  • Drug Testing in Forensic Cases : Research has developed methods for detecting and quantifying JWH-250 metabolites, including N-pentanoic acid, in human urine, which is crucial for forensic analysis, especially in cases of impaired driving or drug abuse (Berg et al., 2016).

  • Detection of Synthetic Cannabinoids in Biological Samples : Various studies focus on developing sensitive methods for detecting JWH-250 metabolites in biological specimens, such as urine and blood. This research aids in identifying the use of synthetic cannabinoids in clinical and forensic contexts (Öztürk et al., 2015).

  • Quantitative Analysis in Drug Enforcement : Quantitative analysis methods have been developed to identify and measure JWH-250, including its metabolites, in various products. Such analyses are crucial for drug enforcement and regulatory purposes (Nakajima et al., 2010).

Safety And Hazards

This material should be considered hazardous until information to the contrary becomes available. It is advised not to ingest, swallow, or inhale. It should not get in eyes, on skin, or on clothing. Thorough washing is recommended after handling .

properties

IUPAC Name

5-[3-[2-(2-methoxyphenyl)acetyl]indol-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-27-21-11-5-2-8-16(21)14-20(24)18-15-23(13-7-6-12-22(25)26)19-10-4-3-9-17(18)19/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUJIZZOEBFIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017817
Record name JWH-250 N-pentanoic acid metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JWH 250 N-pentanoic acid metabolite

CAS RN

1379604-65-5
Record name JWH-250 N-pentanoic acid metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 5-(3-(2-(2-methoxyphenyl)acetyl)-1H-indol-1-yl)pentanoate [Ethyl N-(carboxybutyrate) JWH-250] 7 (856 mg, 2.18 mmol) was dissolved in tertahydrofuran (15 ml) and water (15 ml) was added followed by potassium hydroxide (287 mg, 4.36 mmol). The reaction mixture was stirred at room temperature overnight. The solvent was removed in vacuo, the residue was acidified to pH 3 and extracted three times with ethyl acetate (3×50 ml). The organic fractions were combined, dried over sodium sulphate and concentrated under vacuo. The residue was purified by column chromatography (silica gel, 50%-100% ethyl acetate in hexane) and then recrystalised from ethylacetate/hexane to give 565 mg (71%) 5-(3-(2-(2-methoxyphenyl)acetyl)-1H-indol-1-yl)pentanoic acid [N-(carboxybutyric acid) JWH-250] (Hapten 2) as a white solid.
Name
Ethyl 5-(3-(2-(2-methoxyphenyl)acetyl)-1H-indol-1-yl)pentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7
Quantity
856 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
287 mg
Type
reactant
Reaction Step Two

Citations

For This Compound
7
Citations
AJ Barnes, S Young, E Spinelli, TM Martin… - Forensic science …, 2014 - Elsevier
Introduction The recent emergence and widespread availability of many new synthetic cannabinoids support the need for an accurate and high-throughput urine screen for these new …
Number of citations: 53 www.sciencedirect.com
E Spinelli, AJ Barnes, S Young… - Drug testing and …, 2015 - Wiley Online Library
… It also appears that the loss of the naphthyl group reduced cross-reactivity (eg JWH-250 N-pentanoic acid metabolite, RCS-4 N-pentanoic acid metabolite and UR-144 N-pentanoic acid …
D Fabregat-Safont, M Ibáñez, A Baquero… - … of pharmaceutical and …, 2020 - Elsevier
The use of synthetic cannabinoids (SCs), which escape conventional detection systems, may be a good alternative to elude routine drug analysis for cannabis. The detection of these …
Number of citations: 7 www.sciencedirect.com
B Cho, HS Cho, J Kim, J Sim, I Seol, SK Baeck… - Forensic science …, 2020 - Elsevier
Hair is one of the key samples for judging drug abuse in the field of forensic science. However, few studies have examined synthetic cannabinoids and their metabolites in human hair. …
Number of citations: 35 www.sciencedirect.com
JL Knittel, JM Holler, JD Chmiel… - Journal of analytical …, 2016 - academic.oup.com
Synthetic cannabinoids emerged on the designer drug market in recent years due to their ability to produce cannabis-like effects without the risk of detection by traditional drug testing …
Number of citations: 52 academic.oup.com
X Bai, Y Shi, L Tang, L Chen, H Fan, H Wang… - Frontiers in …, 2022 - frontiersin.org
… -[1,2,3] triazolo [4,5-b] pyridine was negatively correlated with ASP Phe methyl ester and gamma glutamylmethionine, but positively correlated with jwh 250 n-pentanoic acid metabolite …
Number of citations: 8 www.frontiersin.org
A Stasiulewicz, A Lesniak… - Journal of Chemical …, 2023 - ACS Publications
… the well-placed compounds we found cannabinoid metabolites and cannabinoid-like compounds, eg, JWH-203 N-(5-hydroxypentyl) metabolite, JWH-250 N-pentanoic acid metabolite, …
Number of citations: 5 pubs.acs.org

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